Kelevan

Übersicht

Beschreibung

Kelevan is an analytical standard . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of Kelevan has been reported by Gilbert et al. (1966) and Heys et al. (1979) .

Molecular Structure Analysis

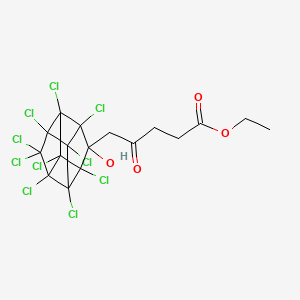

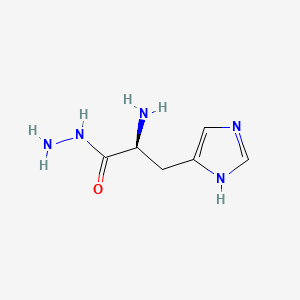

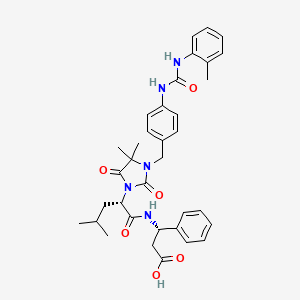

The molecular formula of Kelevan is C17H12Cl10O4 . Its molecular weight is 634.80 g/mol .

Physical And Chemical Properties Analysis

Kelevan is a solid, white powder . It has a melting point of 91°C and a very low vapour pressure at 20°C (< 0.0014 Pa) . It is readily soluble in most organic solvents but has a low solubility in water (5.5 mg/litre at 20°C) . It decomposes at temperatures greater than 170°C .

Wissenschaftliche Forschungsanwendungen

Insecticide

Kelevan is primarily used as an insecticide . It is effective as a stomach poison and has been successfully tested against a number of biting insects . Its good initial insecticidal action and the long duration and temperature independence of its effect are stressed .

Synthesis

The synthesis of Kelevan is another area of interest . It is the ethyl ester of a polychlorinated alicyclic carboxylic acid . Its empirical formula is

C17H12O4Cl10C_{17}H_{12}O_{4}Cl_{10}C17H12O4Cl10

.Physical and Chemical Properties

The physical and chemical properties of Kelevan are also studied . These properties are important for understanding its behavior and effects in different environments.

Toxicology

The toxicology of Kelevan is a significant area of research . Studies have been conducted on its toxicity of single doses, toxicity on repeated administration, behavior in metabolism, and toxicology of the principal metabolites .

Environmental Impact

The behavior of Kelevan in the environment is another important field of study . Research has been conducted on its behavior in soil and water .

Residue Analysis

Kelevan residues in agricultural products is a critical area of research . Studies have been conducted on its residues in potatoes, subsequent cultures of potatoes, sugarbeets, and rape .

Safety and Hazards

Kelevan is harmful if swallowed and fatal in contact with skin . It is toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is recommended to wear suitable protective clothing and use non-sparking tools .

Wirkmechanismus

Target of Action

Kelevan is an insecticide . It primarily targets a variety of biting insects

Mode of Action

Kelevan is primarily effective as a stomach poison . It is ingested by the insects, leading to their demise

Biochemical Pathways

Given its role as an insecticide, it likely interferes with essential biochemical processes in insects, leading to their death .

Pharmacokinetics

As an insecticide, it is likely to be distributed in the environment where it is applied and metabolized over time .

Result of Action

The primary result of Kelevan’s action is the death of targeted insects . It achieves this through its role as a stomach poison, causing lethal effects when ingested by these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kelevan. For instance, the presence of Kelevan in soil and water can affect its availability to target organisms . .

Eigenschaften

IUPAC Name |

ethyl 5-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl10O4/c1-2-31-7(29)4-3-6(28)5-8(30)9(18)11(20)13(22)10(8,19)14(23)12(9,21)15(11,24)17(26,27)16(13,14)25/h30H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSKOXIJDWDKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CC1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058098 | |

| Record name | Kelevan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kelevan | |

CAS RN |

4234-79-1 | |

| Record name | Kelevan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4234-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kelevan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004234791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kelevan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(1,2,3,5,6,7,8,9,10,10-decachloro-4-hydroxypentacyclo(5,2,1,02,6,03,9,05,8)dec-4-yl)-4-oxovalerate;ethyl 5-(perchloro-5-hydroxypentacyclo[5,3,0,02,6,03,9,04,8]decan-5-yl)-4-oxopentanoate;kelevan (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of Kelevan in soil?

A1: Research shows that Kelevan undergoes both biotic and abiotic degradation in soil. [] In a study using Kelevan labeled with Carbon-14, around 99.2% of the applied radioactivity was recovered from soil samples after the storage period. [] While nearly all radioactivity was extractable from sterilized soil, native soil samples showed increasing radioactivity retention over time. This indicates incorporation of Kelevan and its degradation products into the soil organic matter. [] Over 30 months, Kelevan degraded into Chlordecon (about one-third) and a variety of unidentified degradation products (about two-thirds), proceeding through Kelevan acid as an intermediate. [] Interestingly, Kelevan and its metabolites did not seem to negatively affect soil microorganisms. []

Q2: How can Kelevan be analyzed in various matrices?

A2: Gas chromatography plays a crucial role in Kelevan analysis. Due to its structure, Kelevan needs to be converted into Chlordecon before gas chromatographic analysis. This can be achieved through thermal decomposition at high temperatures (around 475 °C) within the gas chromatograph's injection block. [, ] The method's sensitivity allows detection limits as low as 0.003 ppm for Kelevan and 0.002 ppm for Chlordecon. [] Sample preparation usually involves acetonitrile extraction followed by purification and concentration. [, ] For separating Kelevan from pre-existing Chlordecon in samples, column chromatography with silica gel and a benzene/acetone mobile phase proves effective. [] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is also a viable technique for Kelevan analysis, particularly in textiles. []

Q3: What is known about the biotransformation of Chlordecon, a major degradation product of Kelevan?

A3: Pseudomonas species have been shown to biotransform Chlordecon. [] Enrichment cultures using Chlordecon as a substrate led to the isolation of several Gram-negative microorganisms, including Pseudomonas species, capable of tolerating and/or degrading Chlordecon. [] These Pseudomonas species could utilize Chlordecon and related derivatives like Mirex and Kelevan as growth substrates. [] HPLC analysis confirmed the reduction of Chlordecon concentration in the media after incubation with these Pseudomonas species, regardless of whether Chlordecon was the sole carbon source or supplemented with other nutrients. []

Q4: Are there alternative methods to assess the mutagenic potential of Kelevan after plant metabolism?

A4: Yes, an in vitro method utilizing Nicotiana alata cell cultures has been proposed as a rapid screening tool to assess the potential mutagenicity of Kelevan and other agricultural chemicals after undergoing plant metabolism. [] This method has shown promising results in simulating whole-plant metabolism. [] In experiments, five pesticides, including Kelevan, were tested, and the results suggest that this cell culture method effectively mimics the metabolic processes occurring in whole plants. [] This approach was also successfully applied in the genetic system of Aspergillus nidulans, demonstrating its broader applicability. []

Q5: What are the implications of using Carbon-14 and Carbon-13 labeling in Kelevan research?

A5: The use of Carbon-14 and Carbon-13 labeling allows for sensitive tracing of Kelevan and related chlorinated polycyclic pesticides in various matrices. [] This is particularly useful for studying the environmental fate, metabolism, and degradation pathways of these compounds. [] For example, researchers have successfully synthesized Mirex, Chlordecon, and Kelevan labeled with Carbon-14, achieving specific activities ranging from 1.8 to 3.2 mCi/mmol. [] This labeling enables researchers to track the fate of these pesticides in environmental samples and assess their potential risks. [] Furthermore, the synthesis of Mirex and Chlordecon labeled with Carbon-13 from isopropyl formate-C13 allows for the determination of carbon-13 enrichment using techniques like selected ion monitoring (SIM). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673312.png)

![10-(3-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673313.png)

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)